3,5-Dichlorobenzoyl chloride
Description
Significance as a Key Intermediate in Advanced Chemical Syntheses
The utility of 3,5-dichlorobenzoyl chloride as a building block is well-established in the synthesis of a wide array of chemical compounds. It is particularly valued in the production of pesticides, dyes, and, most notably, pharmaceuticals. royal-chem.comchemicalbook.com Its acyl chloride group readily participates in acylation reactions, allowing for the introduction of the 3,5-dichlorobenzoyl moiety into various molecular scaffolds. This versatility has made it an important topic of study in academic and industrial research, leading to the development of novel compounds with diverse applications.
Role in Pharmaceutical Synthesis and Drug Discovery
This compound is a key intermediate in the synthesis of a range of pharmaceutical agents. royal-chem.com Its derivatives have been investigated for the treatment of a variety of conditions, underscoring its importance in drug discovery and development.
Research has indicated that derivatives of this compound are valuable in the development of medications for pain management. For instance, the reaction product of this compound with a combination of tropine (B42219) and hydrogen chloride has been proposed for the preparation of drugs aimed at treating headaches. google.comgoogle.com While specific drug names and detailed clinical data are not extensively published in readily available literature, the underlying synthetic pathway highlights the role of this compound in creating novel analgesics. The 3,5-dichlorobenzoyl structural motif is a key component that imparts the desired pharmacological activity in these potential therapeutic agents. royal-chem.com
A related compound, AH-7921, a potent opioid analgesic, is synthesized from the isomeric 3,4-dichlorobenzoyl chloride. drugsandalcohol.ie This synthesis involves the acylation of 1-(aminomethyl)-N,N-dimethylcyclohexanamine with 3,4-dichlorobenzoyl chloride. drugsandalcohol.ie The analgesic potency of AH-7921 has been demonstrated in animal models to be comparable to or greater than that of morphine, although it also exhibits a similar side-effect profile, including respiratory depression. drugsandalcohol.ie
Table 1: Research Findings on a Representative Dichlorobenzoyl-derived Analgesic
| Compound | Precursor | Key Synthetic Step | Observed Activity | Reference |
| AH-7921 | 3,4-Dichlorobenzoyl chloride | Acylation of a diamine | Potent opioid analgesic in animal models | drugsandalcohol.ie |
This compound has been identified as a precursor in the synthesis of compounds designed to regulate antidiuretic hormones. royal-chem.comchemicalbook.comgoogle.com Specifically, it can be used in the preparation of tribenzoyl azide, a compound investigated for its potential to balance antidiuretic hormone levels. google.com The synthesis of such regulators is a critical area of research for managing conditions related to fluid balance in the body. The incorporation of the 3,5-dichlorobenzoyl moiety is thought to be a key factor in the biological activity of these potential therapeutic agents. royal-chem.com
The 3,5-dichlorobenzoyl scaffold is a feature in the synthesis of various antimicrobial agents. Dichlorobenzamide derivatives, prepared from the reaction of this compound with arylamine compounds, have been a subject of study. researchgate.net Furthermore, research into related structures has demonstrated significant antimicrobial properties. For example, hydrazone derivatives of 2-(3,4-dichlorobenzoyl)-benzoic acid have shown notable bactericidal activity.
One study investigated a series of these hydrazone derivatives for their efficacy against both Gram-positive and Gram-negative bacteria. The results, obtained using the disc diffusion assay, indicated that these compounds exhibit promising antimicrobial potential.
Table 2: Antimicrobial Activity of Representative Dichlorobenzoyl-Related Hydrazone Derivatives
| Compound Derivative | Test Organism | Zone of Inhibition (mm) |
| HDZ-4 | Escherichia coli | 14 |
| HDZ-4 | Bacillus subtilis | 15 |
| Reference: Ampicillin | 30 |
This table is based on data for 2-(3,4-dichlorobenzoyl)-benzoic acid hydrazide derivatives.
In other research, novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts have been synthesized, with some derivatives containing a 3,4-dichlorophenyl group. mdpi.com One such compound, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c), displayed a broad spectrum of activity against several bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. mdpi.com
In the search for new fungicides, derivatives of this compound have shown significant promise. Research has focused on succinate (B1194679) dehydrogenase (SDH) inhibitors, a major class of fungicides. nih.gov A study on the antifungal activity of various benzyl (B1604629) alcohol compounds identified 3,5-dichlorobenzyl alcohol, a close relative and potential synthetic precursor or derivative of this compound, as a highly active fragment. nih.gov
This led to the synthesis of a series of ester compounds through the esterification of different acids with 3,5-dichlorobenzyl alcohol. One of these compounds, designated as compound 5 in the study, demonstrated remarkable antifungal activity against several plant pathogens. Its efficacy was found to be comparable to the commercial fungicide boscalid. nih.gov
Table 3: In Vitro Antifungal Activity of a 3,5-Dichlorobenzyl Ester Derivative (Compound 5)
| Fungal Species | EC₅₀ (mg/L) of Compound 5 | EC₅₀ (mg/L) of Boscalid (Reference) |
| Botrytis cinerea | 6.60 | 1.24 |
| Rhizoctonia solani | 1.61 | 1.01 |
This table is based on data for a 3,5-dichlorobenzyl ester derivative. nih.gov
Further in vivo testing confirmed the effectiveness of compound 5 in suppressing Botrytis cinerea. nih.gov Additionally, studies on 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts with a 3,4-dichlorophenyl group have also reported antifungal activity against Cryptococcus neoformans. mdpi.com
The development of new treatments for neurological disorders such as epilepsy has also benefited from the use of this compound and its derivatives as intermediates. A study focused on the synthesis of novel quinazoline (B50416) derivatives for anticonvulsant activity included a compound, N-(3,5-Dichlorobenzyl)-6-fluoroquinazoline-4-amine (5j), which was synthesized from a 3,5-dichlorobenzyl precursor. mdpi.com
The anticonvulsant properties of these new compounds were evaluated using the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests in mice. These tests are standard preclinical screening methods for determining the potential efficacy of new antiepileptic drugs.
Table 4: Anticonvulsant Screening of a Representative 3,5-Dichlorobenzyl Quinazoline Derivative
| Compound | Anticonvulsant Activity (MES test) | Anticonvulsant Activity (scPTZ test) | Neurotoxicity (rotorod test) |
| N-(3,5-Dichlorobenzyl)-6-fluoroquinazoline-4-amine (5j) | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
While the specific data for compound 5j was not detailed in the abstract, the study reported that the newly synthesized quinazolines showed considerable anticonvulsant activity. mdpi.com
Another study on 3,5-dimethylpyrazole (B48361) derivatives synthesized amides using various benzoyl chlorides, including 2,6-dichlorobenzoyl chloride. researchgate.net The resulting compound, N-[1-(2,6-dichlorobenzoyl)-3,5-dimethylpyrazole-4-yl]-2,6-dichlorobenzamide (3), was found to decrease seizure severity and mortality in the pentylenetetrazole (PTZ) test. researchgate.net
Precursor for Benzoxazole (B165842) Derivatives
Benzoxazoles are important heterocyclic compounds with a wide range of biological activities, making them valuable in medicinal and agricultural chemistry. mdpi.com this compound serves as a key precursor in the synthesis of certain benzoxazole derivatives. For instance, it is used in the synthesis of tafamidis, a drug used to treat transthyretin-mediated amyloidosis. semanticscholar.orgrsc.org The synthesis involves the o-benzoylation of 3-hydroxy-4-nitrobenzoic acid with this compound, followed by a reductive cyclization to form the benzoxazole core. rsc.org Another process describes the reaction of 4-amino-3-hydroxybenzoic acid with this compound in the presence of pyridine (B92270) to yield the acylated intermediate, which then cyclizes to form the benzoxazole derivative. semanticscholar.org These methods highlight the role of this compound in constructing the 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid structure, a key feature of tafamidis. google.com
Synthesis of Dichlorobenzamide Derivatives
The reaction of this compound with various arylamine compounds is a well-established method for producing a series of dichlorobenzamide derivatives. chemicalbook.comresearchgate.netresearchgate.net These reactions are typically carried out in a solvent like N,N'-dimethylformamide at elevated temperatures, affording the desired products in good yields. researchgate.netresearchgate.net The resulting dichlorobenzamide structures have been characterized using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with some crystal structures determined by X-ray crystallography. chemicalbook.comresearchgate.net This synthetic route is significant as benzamide (B126) derivatives are explored for various applications, and the 3,5-dichloro substitution pattern can be crucial for biological activity.
Role in Agrochemical Development
This compound is a crucial intermediate in the manufacturing of various agrochemicals. qyresearch.inchemicalbook.com Its incorporation into the molecular structure of pesticides is often essential for their desired biological activity. royal-chem.com
Insecticides and Herbicides
This chemical compound is a key building block for creating effective insecticides and herbicides. royal-chem.com It is specifically used in the synthesis of the herbicide propyzamide, a selective pre-emergence herbicide for controlling broadleaf weeds, and oxaziclomefone. royalchem-es.comgoogle.com The presence of the dichlorinated benzoyl group is a critical feature for the efficacy of these crop protection products. royal-chem.com The demand for this compound in the agrochemical sector has been a driving force for improving its synthesis processes to achieve higher yields from commercially available raw materials. google.com
Benzoylurea (B1208200) Insecticides
Benzoylurea insecticides are a class of insect growth regulators that interfere with chitin (B13524) synthesis, a vital process for insects. wikipedia.org this compound is a valuable intermediate in the production of these types of insecticides. royal-chem.com The structure of benzoylurea insecticides typically consists of a substituted benzoyl group linked to a phenylurea moiety. The specific substitutions on the benzoyl ring, such as the 3,5-dichloro pattern, can significantly influence the insecticidal activity of the final compound. researchgate.net
Crop Protection Products
The utility of this compound extends to a broader range of crop protection products beyond specific insecticides and herbicides. royal-chem.com Its halogenated benzoyl structure is a key component for optimal performance in various pesticide formulations. royal-chem.com The derivatives obtained from this compound can promote plant growth and improve plant conditions, highlighting its versatile role in agricultural applications. google.com
Role in Specialty Dye and Pigment Manufacturing
In addition to its roles in pharmaceuticals and agrochemicals, this compound is an important intermediate in the production of specialty dyes and pigments. chemicalbook.comroyal-chem.com The controlled reactivity of its acyl chloride group makes it well-suited for precise chemical synthesis in the manufacturing of colorants. royal-chem.com The chlorinated aromatic structure of the compound contributes to the stability and specific color properties of the resulting dyes and pigments.
Compound Information Table
| Compound Name | CAS Number | Molecular Formula | Application/Role |
| This compound | 2905-62-6 | C₇H₃Cl₃O | Precursor, Intermediate |
| Tafamidis | 594839-88-0 | C₁₄H₇Cl₂NO₃ | Benzoxazole Derivative |
| Propyzamide | 23950-58-5 | C₁₂H₁₁Cl₂NO | Herbicide |
| Oxaziclomefone | 153197-14-9 | C₂₀H₁₉Cl₂NO₄ | Herbicide |
| Benzoylurea | Not specified | Not specified | Class of Insecticides |
Research Findings on this compound Derivatives
| Derivative Class | Synthetic Method | Key Findings |
| Benzoxazole Derivatives | Reaction with aminophenols and subsequent cyclization. semanticscholar.orgrsc.org | Forms the core structure of drugs like tafamidis. semanticscholar.orgrsc.org |
| Dichlorobenzamide Derivatives | Reaction with arylamines in DMF at 60°C. researchgate.netresearchgate.net | Produces a range of substituted benzamides in good yields. researchgate.netresearchgate.net |
Applications in General Organic Synthesis
This compound is a highly reactive acyl chloride that serves as a crucial building block in a wide array of organic synthesis applications. The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon, making it particularly susceptible to nucleophilic acyl substitution. This heightened reactivity allows it to be a versatile reagent for introducing the 3,5-dichlorobenzoyl moiety into various molecular scaffolds, a common strategy in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. chemicalbook.comroyal-chem.comgoogle.com Its principal applications in general synthesis include the formation of amides and esters, as well as its use as a potent acylating agent.
Amide Bond Formation
One of the most prevalent applications of this compound is in the synthesis of N-substituted benzamides. It readily reacts with primary and secondary amines to form stable amide bonds. Research has demonstrated the synthesis of a series of dichlorobenzamide derivatives by reacting this compound with various arylamines. researchgate.net These reactions are often carried out in solvents like N,N'-dimethylformamide (DMF) at elevated temperatures, typically affording the desired amide products in good yields. chemicalbook.comresearchgate.netresearchgate.net The resulting amides are often intermediates in the development of more complex molecules with specific biological activities. vulcanchem.com For instance, it is a key reactant in the synthesis of 4-amino-3,5-dichloro-N-ethyl-benzamide and N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide. evitachem.comevitachem.com
Table 1: Synthesis of Benzamide Derivatives
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Ref |
|---|---|---|---|---|---|
| This compound | Arylamines | N,N'-dimethylformamide | 60 °C | Dichlorobenzamide derivatives | chemicalbook.comresearchgate.net |
| This compound | Ethylamine | N,N'-dimethylformamide / Pyridine | ~60 °C | 4-amino-3,5-dichloro-N-ethyl-benzamide | evitachem.com |
| This compound | Cyclohexylamine & 4-Ethylbenzamide | Dichloromethane (B109758) | 0 °C to room temp | N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide | evitachem.com |
| This compound | Methyl 4-aminobenzoate | Not Specified | Condensation | 4-(3,5-Dichlorobenzamido)benzoic acid (after hydrolysis) | vulcanchem.com |
Esterification Reactions
The reactivity of this compound also makes it an excellent reagent for the synthesis of esters through reaction with various alcohols. This classic nucleophilic acyl substitution reaction proceeds readily due to the highly electrophilic nature of the acyl chloride. While specific academic studies focusing solely on the esterification kinetics of this compound are not extensively detailed in the provided context, its utility in forming ester linkages is a fundamental and implicit application. For example, the presence of 3,5-DCBA Isopropyl ester as a potential impurity in commercial samples points to the reaction with isopropanol. royal-chem.com The synthesis of esters is a cornerstone of organic chemistry, and this reagent provides an effective means to produce 3,5-dichlorobenzoate esters, which can be valuable intermediates or target molecules in their own right.
Table 2: Representative Esterification Reaction
| Reactant 1 | Reactant 2 | Product | Ref |
|---|
Acylation Reactions
As a potent acylating agent, this compound is employed to introduce the 3,5-dichlorobenzoyl group onto various substrates. This includes the acylation of amines and alcohols as detailed above, as well as carbon nucleophiles in reactions such as the Friedel-Crafts acylation, which attaches the acyl group to an aromatic ring. A notable example includes its use in the preparation of (3,5-dichlorophenyl)(2-(4-methoxyphenyl)-5-methylbenzofuran-3-yl)methanone. sigmaaldrich.com Furthermore, it has been used for the N-acylation of heterocyclic compounds, such as in the synthesis of 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid from pyrrolidine-2-carboxylic acid. vulcanchem.com These acylation reactions are critical for building molecular complexity and are fundamental to the synthesis of a variety of target structures in medicinal and materials chemistry.
Table 3: Examples of Acylation Substrates
| Acylating Agent | Substrate | Reaction Type | Ref |
|---|---|---|---|
| This compound | Aromatic Compounds | Friedel-Crafts Acylation | |
| This compound | Pyrrolidine-2-carboxylic acid | N-Acylation | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHLXLVPNZMBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027506 | |
| Record name | 3,5-Dichlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027506 | |
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Molecular Weight |
209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-62-6 | |
| Record name | 3,5-Dichlorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,5-Dichlorobenzoyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 3,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 3,5-Dichlorobenzoyl chloride | |
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| Record name | 3,5-dichlorobenzoyl chloride | |
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| Record name | 3,5-DICHLOROBENZOYL CHLORIDE | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 3,5-Dichlorobenzoyl Chloride
The synthesis of this compound, an important intermediate in the manufacturing of pesticides, pharmaceuticals, and dyes, is primarily achieved through two well-established pathways. The most direct method involves the chlorination of 3,5-dichlorobenzoic acid using various chlorinating agents. An alternative, multi-step approach utilizes anthranilic acid as the starting material.
From 3,5-Dichlorobenzoic Acid and Chlorinating Agents
The conversion of 3,5-dichlorobenzoic acid to its corresponding acid chloride is a standard transformation in organic synthesis. This is typically accomplished by treating the carboxylic acid with a suitable chlorinating agent, which replaces the hydroxyl group of the carboxyl function with a chlorine atom. Several reagents are effective for this purpose, each with its own specific reaction conditions and advantages.
Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of this compound from 3,5-dichlorobenzoic acid. google.com The reaction is typically performed by heating a mixture of the carboxylic acid and an excess of thionyl chloride, often under reflux conditions. google.comchemicalbook.comprepchem.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. google.com In some procedures, a solvent such as methylene (B1212753) chloride is used. prepchem.com After the reaction is complete, excess thionyl chloride is removed, often by distillation or under reduced pressure, to yield the crude this compound, which can be further purified by vacuum distillation. google.comchemicalbook.comprepchem.com Molar yields for this method are reported to be high, in some cases reaching 91.4% or even quantitative yields. google.comchemicalbook.com
Table 1: Synthesis of this compound using Thionyl Chloride
| Reactant | Reagent | Reaction Conditions | Product Yield |
| 3,5-Dichlorobenzoic Acid | Thionyl Chloride | Reflux, 5-8 hours | ~91-100% |
| 3,5-Dichlorobenzoic Acid | Thionyl Chloride in Methylene Chloride | Reflux, 2 hours | Not specified |
Data compiled from multiple laboratory synthesis descriptions. google.comchemicalbook.comprepchem.com
Phosphorus pentachloride (PCl₅) is another effective, albeit more aggressive, chlorinating agent for converting carboxylic acids to acid chlorides. The reaction with 3,5-dichlorobenzoic acid would proceed by heating the two reactants together. This method is analogous to the preparation of 3,5-dinitrobenzoyl chloride from 3,5-dinitrobenzoic acid using PCl₅. wikipedia.org A patent describes a process where a benzoic acid derivative is first sulfonated and then treated with phosphorus pentachloride at elevated temperatures (130-150°C) to achieve chlorination. google.com The solid nature of PCl₅ and the solid byproduct, phosphorus oxychloride (POCl₃), can sometimes complicate product isolation compared to the thionyl chloride method.
Oxalyl chloride ((COCl)₂) is a milder and highly effective alternative for the preparation of this compound. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) (DCM) at a low temperature, such as 0°C. chemicalbook.comchemicalbook.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. chemicalbook.comchemicalbook.com The reaction with oxalyl chloride is favored in many laboratory settings because its byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gases, which allows for a clean reaction and straightforward workup. chemicalbook.com After several hours, the solvent is evaporated under vacuum, and the resulting this compound is often pure enough to be used directly in subsequent steps. chemicalbook.comchemicalbook.com
Table 2: Synthesis of this compound using Oxalyl Chloride
| Reactant | Reagent | Catalyst | Solvent | Temperature | Reaction Time |
| Aryl Carboxylic Acid | Oxalyl Chloride | DMF | DCM | 0°C | 4 hours |
General procedure for converting aryl carboxylic acids. chemicalbook.comchemicalbook.com
From Anthranilic Acid through Multi-Step Synthesis
An alternative pathway to this compound begins with anthranilic acid (2-aminobenzoic acid). This multi-step synthesis involves the initial chlorination of the aromatic ring, followed by the removal of the amino group and subsequent conversion of the carboxylic acid to the acid chloride. google.compatsnap.com This route is more complex but can be advantageous depending on the availability and cost of the starting materials.
A typical sequence involves:
Protection of the amino group: The amino group of anthranilic acid is first protected, for example, by reacting it with acetic anhydride (B1165640) to form 2-acetamidobenzoic acid. patsnap.com This prevents oxidation of the amino group during the subsequent chlorination step.
Chlorination: The protected intermediate is then chlorinated to yield 3,5-dichloro-2-acetamidobenzoic acid. patsnap.com
Deprotection: The protecting group is removed by acid hydrolysis to give 3,5-dichloroanthranilic acid. patsnap.com
Deamination: The amino group is removed via a diazotization reaction followed by reduction. This step converts 3,5-dichloroanthranilic acid into 3,5-dichlorobenzoic acid. google.compatsnap.com
Final Chlorination: The resulting 3,5-dichlorobenzoic acid is then converted to this compound using a chlorinating agent like thionyl chloride, as described previously. google.compatsnap.com
A key step in the multi-step synthesis is the chlorination of the anthranilic acid ring. One patented method describes the direct chlorination of anthranilic acid without a protecting group by treating it with hydrochloric acid and hydrogen peroxide. google.com This process is conducted in water at temperatures between 50-60°C. google.com The reaction yields crude 3,5-dichloroanthranilic acid, which can be isolated by filtration. google.com The yield of pure 3,5-dichloroanthranilic acid via this method is reported to be approximately 78.9%. google.com Another approach involves the direct chlorination of a hydrochloric acid solution of anthranilic acid with chlorine gas. guidechem.com
From Benzoic Acid via Sulfonation and Chlorination
An alternative industrial synthesis route starts from the readily available and inexpensive raw material, benzoic acid. google.com This method involves a three-step process: sulfonation, chlorination, and finally, desulfurization to obtain this compound. google.com This approach is noted for its high yield, high product purity, and environmental friendliness. google.com
The first step is the sulfonation of benzoic acid to produce 3,5-disulfonic acid benzoic acid. This reaction is carried out using a sulfonating agent. google.com Suitable agents for this electrophilic aromatic substitution include sulfur trioxide (SO₃), concentrated sulfuric acid, or chlorosulfonic acid. google.com
The intermediate, 3,5-disulfonic acid benzoic acid, is then reacted with a chlorinating agent. google.com This step converts both the sulfonic acid groups (-SO₃H) and the carboxylic acid group (-COOH) into their corresponding chloride forms (-SO₂Cl and -COCl, respectively). The product of this reaction is 5-chloroformyl isophthalic disulfonyl chloride. google.com Thionyl chloride is a common chlorinating agent for this type of transformation. google.com
The final and crucial step is the desulfurization of 5-chloroformyl isophthalic disulfonyl chloride. In this reaction, the two sulfonyl chloride groups are replaced by chlorine atoms. google.com This is achieved by passing chlorine gas through the reaction mixture, which leads to the removal of sulfur dioxide (SO₂) and the formation of this compound. google.com This multi-step synthesis from benzoic acid is advantageous as it combines the chlorination of the carboxylic acid and the conversion of sulfonic acids into a streamlined process. google.com
Table 3: Synthesis from Benzoic Acid
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1. Sulfonation | Benzoic Acid | Sulfur Trioxide (SO₃) | 3,5-Disulfonic Acid Benzoic Acid |
| 2. Chlorination | 3,5-Disulfonic Acid Benzoic Acid | Chlorinating Agent (e.g., SOCl₂) | 5-Chloroformyl Isophthalic Disulfonyl Chloride |
| 3. Desulfurization | 5-Chloroformyl Isophthalic Disulfonyl Chloride | Chlorine (Cl₂) | This compound |
From Benzoyl Chloride via Sulfonation and Catalytic Chlorination
A similar synthetic strategy begins with benzoyl chloride instead of benzoic acid. This method also proceeds through sulfonation, followed by catalytic chlorination and a final desulfurization step. google.compatsnap.com This process is characterized by gentle reaction conditions and high product yield, making it suitable for industrial production. google.com
The pathway involves three main reactions:
Sulfonation : Benzoyl chloride is sulfonated with sulfur trioxide (SO₃) to yield 5-chloroformyl metaphenylene disulfonic acid. patsnap.com The reaction temperature is carefully controlled, starting around 130-140°C and gradually increasing to 220°C. patsnap.com
Catalytic Chlorination : The sulfonated intermediate is then chlorinated to 5-chloroformyl metaphenylene disulfuryl chloride. patsnap.com This step uses triphosgene (B27547) as the chlorinating agent in an inert solvent. The reaction is catalyzed by a tertiary amine compound, such as 4-dimethylaminopyridine (DMAP) or triethylenediamine (DABCO). google.compatsnap.com
Desulfurization Chlorination : In the final step, chlorine gas is introduced into the reaction mixture. This induces the removal of sulfur dioxide and the formation of this compound. google.compatsnap.com A key innovation in some patented methods is the use of a quaternary phosphonium (B103445) salt as a catalyst during this desulfurization step, which reduces reaction temperature and improves reaction speed and yield. google.com
Table 4: Synthesis from Benzoyl Chloride
| Step | Starting Material | Key Reagents/Catalysts | Intermediate/Product |
| 1. Sulfonation | Benzoyl Chloride | Sulfur Trioxide (SO₃) | 5-Chloroformyl Metaphenylene Disulfonic Acid |
| 2. Catalytic Chlorination | 5-Chloroformyl Metaphenylene Disulfonic Acid | Triphosgene, Tertiary Amine Catalyst (e.g., DMAP) | 5-Chloroformyl Metaphenylene Disulfuryl Chloride |
| 3. Desulfurization | 5-Chloroformyl Metaphenylene Disulfuryl Chloride | Chlorine (Cl₂), Quaternary Phosphonium Salt Catalyst | This compound |
Sulfonation to 5-Chloroformyl Isophthalic Disulfonic Acid
The initial step involves the sulfonation of benzoyl chloride using sulfur trioxide. This reaction introduces two sulfonic acid groups onto the benzene (B151609) ring, yielding 5-chloroformyl isophthalic disulfonic acid. The reaction is typically carried out at elevated temperatures. For instance, 1.0 mole of benzoyl chloride is heated, and approximately 2.2 moles of sulfur trioxide are added dropwise over a period of 2 hours. During the addition, the temperature is gradually increased from around 130-140°C to 170°C, and then further raised to 220°C and held for about 16 hours to complete the reaction researchgate.net.
Catalytic Chlorination with Triphosgene
The resulting 5-chloroformyl isophthalic disulfonic acid is then converted to 5-chloroformyl isophthalic disulfonyl chloride. This is achieved through chlorination using triphosgene as the chlorinating agent, which is considered a safer alternative to phosgene (B1210022) gas researchgate.netpatsnap.com. The reaction is conducted in an inert solvent, such as mixed xylene or chlorobenzene, and is catalyzed by a tertiary amine like 4-dimethylaminopyridine (DMAP) or triethylenediamine (DABCO) researchgate.net. The catalyst is typically used in an amount of 0.2% to 5.0% of the triphosgene weight researchgate.net. The reaction mixture is cooled to around 100-120°C before the catalyst and solvent are added, followed by the portion-wise addition of triphosgene. The reaction is then held at this temperature for 3 to 4 hours researchgate.net.
| Parameter | Value | Reference |
| Starting Material | 5-Chloroformyl Isophthalic Disulfonic Acid | researchgate.net |
| Chlorinating Agent | Triphosgene | researchgate.net |
| Catalyst | DMAP or DABCO | researchgate.net |
| Solvent | Mixed Xylene or Chlorobenzene | researchgate.net |
| Temperature | 100-120°C | researchgate.net |
| Reaction Time | 3-4 hours | researchgate.net |
Sulfur Dioxide Removal Chlorination Catalyzed by Quaternary Phosphonium Salt
The final step in this sequence is the conversion of 5-chloroformyl isophthalic disulfonyl chloride to this compound. This is accomplished by passing chlorine gas through the reaction mixture, which results in the removal of the two sulfonyl groups as sulfur dioxide and their replacement with chlorine atoms google.com. This desulfurization-chlorination reaction can be catalyzed by a quaternary phosphonium salt to improve reaction conditions google.com. The use of a catalyst such as benzyl (B1604629) triphenyl phosphonium bromide allows the reaction temperature to be lowered to 130-155°C and reduces the reaction time to 0.5-2.5 hours, leading to a higher yield and product purity google.com. In a typical procedure, after the solvent from the previous step is removed, the catalyst is added, and chlorine gas is introduced at a controlled rate. The reaction is complete when the evolution of sulfur dioxide gas ceases google.com. The crude product is then purified by vacuum distillation, yielding this compound with a purity of over 98% google.com.
| Parameter | Value | Reference |
| Starting Material | 5-Chloroformyl Isophthalic Disulfonyl Chloride | google.com |
| Reagent | Chlorine Gas | google.com |
| Catalyst | Quaternary Phosphonium Salt | google.com |
| Temperature | 130-155°C | google.com |
| Reaction Time | 0.5-2.5 hours | google.com |
| Final Product Purity | >98% | google.com |
From 3,5-Dichlorobenzonitrile
An alternative synthetic route begins with 3,5-dichlorobenzonitrile. This method involves the hydrolysis of the nitrile group to a carboxylic acid, followed by chlorination. The hydrolysis of 3,5-dichlorobenzonitrile to 3,5-dichlorobenzoic acid can be performed under either acidic or alkaline conditions patsnap.comd-nb.info. For example, the nitrile can be refluxed with an aqueous solution of sodium hydroxide (B78521), followed by acidification with an acid like hydrochloric acid to precipitate the 3,5-dichlorobenzoic acid patsnap.com. Subsequently, the 3,5-dichlorobenzoic acid is converted to the target acyl chloride. This is a standard transformation in organic synthesis and can be accomplished using common chlorinating agents such as thionyl chloride or oxalyl chloride chemicalbook.com. For instance, refluxing 3,5-dichlorobenzoic acid with thionyl chloride for several hours, followed by removal of excess thionyl chloride and distillation, yields this compound chemicalbook.com.
Advanced and Emerging Synthetic Approaches
Research into the synthesis of acyl chlorides continues to evolve, with a focus on developing more efficient, selective, and sustainable methods.
Carbonylation Reactions with Aryl Bromides
A modern approach to the synthesis of acyl chlorides involves the palladium-catalyzed carbonylation of aryl halides. Specifically, aryl bromides can be converted directly to their corresponding acyl chlorides using carbon monoxide in a chlorocarbonylation reaction chemicalbook.com. This method can be applied to the synthesis of this compound by starting with 1,3-dibromo-5-chlorobenzene or a related polyhalogenated benzene. The reaction typically employs a palladium catalyst, such as Pd(P(tBu)3)2, in the presence of a phosphonium salt and is carried out under a carbon monoxide atmosphere at elevated temperature and pressure chemicalbook.com. For example, an aryl bromide can be heated to 110°C in a pressurized system with 20 atmospheres of carbon monoxide for 24 hours to yield the corresponding acid chloride chemicalbook.com. This methodology offers a more direct route to the product compared to multi-step classical syntheses.
| Parameter | Value | Reference |
| Starting Material | Aryl Bromide | chemicalbook.com |
| Reagent | Carbon Monoxide (CO) | chemicalbook.com |
| Catalyst | Pd(P(tBu)3)2 | chemicalbook.com |
| Pressure | 20 atm | chemicalbook.com |
| Temperature | 110°C | chemicalbook.com |
| Reaction Time | 24 hours | chemicalbook.com |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to create more environmentally benign processes. In the context of this compound synthesis, this involves several considerations. One approach is the use of safer reagents, such as replacing the highly toxic phosgene with the solid, more manageable triphosgene for chlorination reactions patsnap.com. Another green aspect is the development of synthetic routes that are more atom-economical and generate less waste. For instance, a synthesis starting from anthranilic acid is described as having characteristics of being environmentally friendly google.com. Furthermore, processes that operate under milder conditions and reduce energy consumption are also aligned with green chemistry principles. The catalytic decarbonylation of 5-chloroisophthaloyl chloride is presented as a process with fewer pollution problems google.com. The synthesis of this compound from benzoic acid is also noted for being environmentally friendly and suitable for industrial production due to the use of a cheap and readily available raw material, which reduces production costs google.com.
Reaction Conditions and Optimization Strategies
The successful synthesis of this compound hinges on the meticulous control and optimization of various reaction parameters. These factors collectively influence reaction rate, product yield, and purity by minimizing the formation of unwanted byproducts.
Temperature and Pressure Control
Temperature and pressure are critical physical parameters that dictate the kinetic and thermodynamic feasibility of the synthetic pathways to this compound. Different routes necessitate distinct operational conditions.
For instance, in syntheses starting from benzoic acid derivatives, chlorination and desulfurization steps are highly temperature-dependent. Chlorination reactions may be conducted at temperatures ranging from 110°C to 170°C, while subsequent desulfurization steps can require temperatures between 120°C and 195°C google.com. One specific process controls the dropwise addition of a reagent at 150-160°C, followed by a reflux period at 130-150°C and a final heating stage at 180°C google.com.
Palladium-catalyzed carbonylation of aryl bromides represents a high-pressure approach, where the system is pressurized with carbon monoxide to 20 atmospheres and heated to 110°C for 24 hours chemicalbook.com. Conversely, the decarbonylation of 5-chloroisophthaloyl chloride requires significantly higher temperatures, typically no less than 245°C, with a preferred range of 270°C to 280°C to ensure a purer product google.comguidechem.comguidechem.com. Another method, starting from trimesoyl chloride, involves heating the reaction mixture to temperatures between 180°C and 220°C depending on the specific catalyst used patsnap.com.
The use of specific catalysts can lower the required reaction temperature. For example, a desulfurization chlorination reaction that proceeds at 175°C can be conducted at a lower temperature range of 130-155°C with the introduction of a quaternary phosphonium salt catalyst google.com.
| Synthetic Route | Temperature Range (°C) | Pressure Conditions | Reference |
|---|---|---|---|
| Chlorination/Desulfurization from Benzoic Acid | 110 - 195 | 0 - 0.6 MPa | google.com |
| Palladium-Catalyzed Carbonylation | 110 | 20 atm (CO) | chemicalbook.com |
| Decarbonylation of 5-chloroisophthaloyl chloride | ≥245 (Preferred: 270 - 280) | Atmospheric | google.comguidechem.comguidechem.com |
| Decarbonylation of Trimesoyl Chloride | 180 - 220 | Atmospheric | patsnap.com |
| Catalyzed Desulfurization Chlorination | 130 - 155 | Atmospheric | google.com |
Solvent Selection and Effects
The choice of solvent is crucial as it can influence reactant solubility, reaction rates, and even the reaction mechanism itself. In some syntheses of this compound, a reactant also serves as the solvent. Thionyl chloride, a common chlorinating agent, is frequently used in excess to function as the reaction medium when converting 3,5-Dichlorobenzoic acid to its acid chloride form google.comchemicalbook.com. This approach simplifies the process by eliminating the need for an additional solvent google.com.
In other procedures, inert solvents are employed to facilitate the reaction without participating in it. Dichloromethane (DCM) is a common choice for reactions involving oxalyl chloride at low temperatures (e.g., 0°C) chemicalbook.comchemicalbook.com. For higher temperature reactions, solvents such as chlorobenzene or mixed xylenes are utilized, particularly in multi-step syntheses that involve chlorination with triphosgene google.compatsnap.com. N,N-dimethylformamide (DMF) is often added in catalytic amounts, though it can also be used as a solvent for subsequent reactions of the product chemicalbook.comchemicalbook.comresearchgate.net.
The solvent also plays a role in the purification process. Toluene, for example, is used not only for rinsing but also as an azeotrope to aid in the removal of excess thionyl chloride under vacuum chemicalbook.com.
| Solvent | Synthetic Context | Purpose/Effect | Reference |
|---|---|---|---|
| Thionyl chloride | Chlorination of 3,5-Dichlorobenzoic acid | Acts as both reactant and solvent | google.comchemicalbook.com |
| Dichloromethane (DCM) | Chlorination with oxalyl chloride | Inert solvent for low-temperature reaction | chemicalbook.comchemicalbook.com |
| Chlorobenzene / Xylene | Chlorination with triphosgene | Inert solvent for high-temperature reactions | google.compatsnap.com |
| Toluene | Post-reaction workup | Rinsing and azeotropic removal of reagents | chemicalbook.com |
| N,N-dimethylformamide (DMF) | Chlorination reactions | Used in catalytic amounts or as a solvent | chemicalbook.comchemicalbook.comresearchgate.net |
Catalyst Application and Screening
Catalysts play a pivotal role in many synthetic routes to this compound by increasing the reaction rate, improving selectivity, and enabling reactions under milder conditions. A variety of catalysts are employed depending on the specific transformation.
Palladium-Based Catalysts : Palladium complexes are effective for carbonylation and decarbonylation reactions. In the carbonylation of aryl bromides, a specific palladium complex, Pd(PtBu3)2, is used chemicalbook.com. For the decarbonylation of 5-chloroisophthaloyl chloride, catalysts such as palladium chloride, palladium on barium sulfate, or palladium on aluminum oxide are effective google.comguidechem.comguidechem.com.
Nickel-Based Catalysts : The decarbonylation of trimesoyl chloride to yield this compound is achieved using nickel or nickel-based catalysts supported on aluminum oxide, such as Ni/Al2O3, Ni-Co/Al2O3, and Ni-Cu/Al2O3 patsnap.com.
Quaternary Phosphonium Salts : These salts, including benzyltriphenyl phosphonium chloride, are used to catalyze desulfurization chlorination reactions. Their application allows for a significant reduction in reaction temperature and time chemicalbook.comgoogle.com.
Tertiary Amines and Amides : In reactions involving chlorinating agents like oxalyl chloride or triphosgene, catalytic amounts of N,N-dimethylformamide (DMF) are often added chemicalbook.comchemicalbook.com. Other tertiary amines, such as 4-dimethylaminopyridine (DMAP) and triethylenediamine (DABCO), have also been shown to catalyze chlorination with triphosgene patsnap.com.
| Catalyst Type | Specific Example(s) | Reaction Type | Reference |
|---|---|---|---|
| Palladium-Based | Pd(PtBu3)2, PdCl2, Pd/BaSO4, Pd/Al2O3 | Carbonylation / Decarbonylation | chemicalbook.comgoogle.com |
| Nickel-Based | Ni/Al2O3, Ni-Co/Al2O3, Ni-Cu/Al2O3 | Decarbonylation | patsnap.com |
| Quaternary Phosphonium Salts | Benzyltriphenyl phosphonium chloride | Desulfurization Chlorination | chemicalbook.comgoogle.com |
| Tertiary Amines / Amides | DMF, DMAP, DABCO | Chlorination (with Triphosgene/Oxalyl Chloride) | chemicalbook.compatsnap.com |
Stoichiometric Considerations and Yield Optimization
Optimizing the molar ratios of reactants is fundamental to maximizing the yield of this compound and minimizing waste. In many preparations, the chlorinating agent is used in excess. For example, when using oxalyl chloride to convert an aryl carboxylic acid, it is common to add 2.0 equivalents to ensure the complete conversion of the starting material chemicalbook.comchemicalbook.com. Similarly, when thionyl chloride is used as both solvent and reagent, it is present in a large excess chemicalbook.comchemicalbook.com.
Catalyst loading is another critical stoichiometric factor. For the palladium-catalyzed decarbonylation of 5-chloroisophthaloyl chloride, the catalyst amount is typically between 0.01 and 3.0 percent by weight of the starting material google.com.
Careful control of stoichiometry directly impacts product yield. The synthesis from trimesoyl chloride using a Ni-Cu/Al2O3 catalyst reports a yield of 93.0% patsnap.com. The chlorination of 3,5-Dichlorobenzoic acid with thionyl chloride can achieve a quantitative yield of 100% chemicalbook.com. Syntheses involving quaternary phosphonium salt catalysts have reported high yields, reaching up to 94.7% google.com.
| Starting Material | Key Reagent/Catalyst | Reported Yield | Reference |
|---|---|---|---|
| Trimesoyl chloride | Ni-Cu/Al2O3 | 93.0% | patsnap.com |
| 5-chloroformyl benzene-disulfo-chloride | Quaternary phosphonium salt | up to 94.7% | google.com |
| 3,5-Dichlorobenzoic acid | Thionyl chloride | 100% | chemicalbook.com |
| Benzoic acid (multi-step) | PCl5 / Cl2 | 87.3% | google.com |
Reaction Kinetics and Mechanisms
While detailed kinetic studies on the synthesis of this compound are not extensively detailed in the surveyed literature, several findings provide insight into the reaction kinetics and mechanisms. The primary goal of optimization is often to increase the reaction rate, which can be achieved by adjusting temperature or employing a catalyst.
The use of a quaternary phosphonium salt in the desulfurization chlorination of 5-chloroformyl benzene-disulfo-chloride serves to quicken the reaction speed, allowing the process to be completed in 1.0-2.0 hours at 140-145°C, compared to 2.5 hours at a higher temperature of 175°C without the catalyst google.com. This demonstrates a direct catalytic effect on the reaction kinetics.
The mechanism of converting a carboxylic acid to an acyl chloride with thionyl chloride is a well-established reaction in organic chemistry, proceeding through a chlorosulfite intermediate. Similarly, the use of oxalyl chloride with a catalytic amount of DMF proceeds via the formation of a Vilsmeier reagent, which is the active chlorinating species. In the chlorination of benzoyl chloride, reaction kinetics favor the formation of 3-chlorobenzoyl chloride as the main initial product over the 3,5-dichloro derivative, indicating that the second chlorination is a more difficult step guidechem.com.
Purification and Isolation Techniques
Following the chemical transformation, isolating and purifying the this compound product is a critical final step. The most commonly cited method for purification is distillation under reduced pressure google.compatsnap.comgoogle.com. This technique is effective for separating the volatile product from less volatile impurities, catalysts, and decomposition products. For example, in the synthesis from trimesoyl chloride, the product is collected as the 125-128°C fraction at a pressure of 1.73kPa patsnap.com.
Other essential isolation techniques include:
Concentration in vacuo : This method is used to remove volatile solvents like DCM and excess reagents such as oxalyl chloride or thionyl chloride chemicalbook.comchemicalbook.com.
Filtration : When the reaction produces insoluble byproducts, such as phosphonium salts in palladium-catalyzed reactions, the crude mixture is filtered to remove the solid impurities before further purification chemicalbook.com.
Azeotropic Removal : Excess thionyl chloride can be efficiently removed by adding a solvent like toluene and concentrating the mixture under vacuum. The toluene forms an azeotrope with the thionyl chloride, facilitating its removal chemicalbook.com.
After these steps, the crude product is often used directly or subjected to distillation for higher purity chemicalbook.comchemicalbook.com.
Distillation Methods
Distillation is a primary technique for purifying this compound, particularly to separate it from non-volatile impurities and residual solvents or reagents from the synthesis stage. Due to its relatively high boiling point, vacuum distillation is the preferred method. This process allows the compound to vaporize at a lower temperature than its atmospheric boiling point, preventing potential degradation.
Various laboratory and industrial processes utilize distillation. For instance, after synthesizing the compound by refluxing 3,5-dichlorobenzoic acid with thionyl chloride in methylene chloride, the product is purified by concentration under reduced pressure followed by distillation. prepchem.com In another method starting from 5-chloroisophthaloyl chloride, the final product is obtained by refluxing at temperatures of at least 245°C and then distilling the resulting product. google.com One specific patent details collecting the purified liquid fraction at a temperature of 112-114 °C under a pressure of 20 mmHg. google.com Commercially available this compound often specifies a boiling point of 135-137 °C at 25 mmHg.
The table below summarizes various reported distillation conditions for this compound.
| Starting Material / Process | Distillation Conditions | Yield/Purity | Source |
| 3,5-Dichlorobenzoic acid and thionyl chloride | Reduced pressure (details not specified) | Not specified | prepchem.com |
| 5-Chloroisophthaloyl chloride | Reflux at ≥ 245°C, then distill | 88% this compound | google.com |
| Benzoyl chloride and sulfur trioxide | Reduced pressure after solvent recovery | 86.8% (crude product) | patsnap.com |
| 3,5-Dichlorobenzoic acid and thionyl chloride | 112-114 °C / 20 mmHg | 91.4% | google.com |
| Benzoic acid and sulfonating agent | Reduced pressure | 90.1% (purity 99.3%) | google.com |
Crystallization Techniques
Crystallization is another effective method for purifying this compound, especially for removing soluble impurities. This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. A crude product can be dissolved in a suitable hot solvent and then allowed to cool, causing the purified compound to crystallize out of the solution.
The choice of solvent is crucial for successful crystallization. For this compound, which has a melting point of approximately 24-28 °C, the process is often carried out at low temperatures. tcichemicals.com One method describes obtaining a very white, pure material through crystallization in warm acetone. googleapis.com Another detailed procedure involves dissolving the crude solid product in a heated mixed solvent system of dehydrated alcohol and n-hexane, followed by frozen recrystallization. The resulting crystals are then filtered and washed with chilled absolute ethanol (B145695). google.com Other documented methods include recrystallization from n-hexane or n-heptane after extraction and concentration steps. patsnap.com
The table below outlines different crystallization methods used for the purification of related compounds or precursors.
| Compound Context | Solvent System | Procedure | Source |
| N-(2-diethylaminoethyl)-2-isopropyloxy-3,5-dichlorobenzamide | Acetone | Crystallization in warm acetone | googleapis.com |
| 3,5-Dichlorobenzyl alcohol (from this compound) | n-Hexane or n-Heptane | Reconstituted with solvent after concentration | patsnap.com |
| 3,5-Dichlorobenzyl chloride (from 3,5-dichlorobenzyl alcohol) | Dehydrated alcohol and n-hexane | Heating for dissolution, followed by frozen recrystallization | google.com |
| Chiral aryl iodine catalyst | Methanol | Recrystallization of crude residue | rsc.org |
Filtration and Solvent Removal
Filtration and solvent removal are fundamental steps in the work-up and purification of this compound. Filtration is typically used to separate solid materials from liquids, such as removing insoluble byproducts, catalysts, or drying agents. chemicalbook.comfrontiersin.org For example, after a synthesis reaction, an insoluble phosphonium salt was removed by filtering the crude mixture over a fine sintered glass frit. chemicalbook.com In another procedure, the drying agent sodium sulfate was removed from an organic solution via filtration before the solvent was evaporated. frontiersin.org
Solvent removal is generally accomplished under reduced pressure (vacuum) to efficiently evaporate solvents at temperatures below their boiling points, which is crucial for heat-sensitive materials. chemicalbook.comfrontiersin.org This process is often referred to as concentration "in vacuo". chemicalbook.com In some cases, co-distillation with a high-boiling-point solvent like toluene is used to ensure the complete removal of a volatile reagent, such as thionyl chloride, under vacuum. chemicalbook.comgoogle.com
The table below provides examples of these techniques in synthesis protocols involving this compound.
| Purpose | Method | Details | Source |
| Removal of insoluble salt | Filtration | Filtered over a fine sintered glass frit | chemicalbook.com |
| Removal of drying agent | Filtration | Sodium sulfate filtered off | frontiersin.org |
| Removal of reaction solvent | Concentration in vacuo | Solvent concentrated under vacuum | chemicalbook.com |
| Removal of excess reagent | Vacuum with azeotrope | Thionyl chloride removed under vacuum with toluene as an azeotrope | chemicalbook.com |
| Solvent removal after reaction | Distillation under reduced pressure | Solvent distilled off under reduced pressure | google.com |
Purity Assessment (e.g., GC, HPLC)
To confirm the identity and purity of this compound after purification, analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed.
Gas Chromatography (GC) is well-suited for analyzing volatile compounds like this compound. In this technique, the compound is vaporized and passed through a column, separating it from other volatile components. The retention time and peak area provide information about the identity and concentration of the compound. Commercial suppliers often specify the purity of this compound as determined by GC, with typical values being greater than 95.0%. tcichemicals.comlabscoop.comzoro.com One synthesis method reported a final product with a GC purity of 99.3%. google.com
High-Performance Liquid Chromatography (HPLC) is another powerful analytical tool used for purity assessment. nih.gov It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. HPLC can be particularly useful for analyzing compounds that may not be sufficiently volatile or stable for GC analysis. A synthesis route for a derivative of this compound reported achieving an HPLC purity of 99% by area. chemicalbook.com In another study, the purity of final products derived from this compound was confirmed to be >95% using reverse-phase HPLC with a C-18 column. nih.gov The investigation of derivatives has also utilized enantioselective HPLC to separate and identify different isomers. researchgate.net
The table below summarizes the application of GC and HPLC for the purity assessment of this compound and its derivatives.
| Analytical Method | Purity Reported | Context | Source |
| GC | >95.0% | Commercial product specification | tcichemicals.comlabscoop.comzoro.com |
| GC | 99.3% | Purity of synthesized 3,5-dichlorobenzyl chloride | google.com |
| HPLC | 99% by area | Purity of a synthesized derivative | chemicalbook.com |
| HPLC | >95% | Purity of final products derived from this compound | nih.gov |
| HPLC | Not specified | Analysis of substrate conversion and product ratios | semanticscholar.org |
Reactivity and Derivatization Chemistry
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The reaction proceeds via a two-stage mechanism: an initial nucleophilic addition to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. prepchem.com This general mechanism underlies the formation of various derivatives from 3,5-dichlorobenzoyl chloride.
The reactivity of the acyl chloride is enhanced by the two electron-withdrawing chlorine atoms on the benzene (B151609) ring, which increase the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.
This compound reacts readily with alcohols in a process known as esterification to form the corresponding 3,5-dichlorobenzoate esters. This reaction is a classic example of nucleophilic acyl substitution where the alcohol acts as the nucleophile. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in the presence of a base, such as pyridine (B92270), which neutralizes the hydrogen chloride (HCl) byproduct.
The general reaction is as follows: 3,5-Cl₂C₆H₃COCl + R-OH → 3,5-Cl₂C₆H₃COOR + HCl
In one area of research, various 3,5-dichlorobenzyl esters were synthesized to explore their potential as antifungal agents. This was achieved by first reducing this compound to 3,5-dichlorobenzyl alcohol, which was then esterified with different carboxylic acids. This highlights the utility of the core 3,5-dichlorophenyl structure, derived from the parent acyl chloride, in generating libraries of ester compounds.
Table 1: Examples of Esterification Products from this compound Derivatives This table is illustrative and based on the derivatization potential.
| Alcohol (R-OH) | Ester Product Name |
| Methanol | Methyl 3,5-dichlorobenzoate |
| Ethanol (B145695) | Ethyl 3,5-dichlorobenzoate |
| Isopropanol | Isopropyl 3,5-dichlorobenzoate |
| Benzyl (B1604629) Alcohol | Benzyl 3,5-dichlorobenzoate |
The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to 3,5-dichlorobenzamide (B1294675) and its N-substituted derivatives. This amidation reaction follows the same nucleophilic acyl substitution pathway, with the amine serving as the nucleophile. Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like pyridine can be used.
A significant body of research has focused on the synthesis of various dichlorobenzamide derivatives due to their biological activities. For instance, reacting this compound with different arylamine compounds has been shown to produce a series of N-aryl-3,5-dichlorobenzamides in good yields. chemicalbook.com These reactions are often conducted in a solvent like N,N'-dimethylformamide at elevated temperatures. chemicalbook.com
Detailed structural analysis, including X-ray crystallography, has been performed on some of these derivatives, such as 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide, to understand their molecular conformation and intermolecular interactions. chemicalbook.com Furthermore, asymmetric N,N-dialkyl-3,5-dichlorobenzamides have been synthesized and tested for their phytotoxic activity, demonstrating the importance of this class of compounds in agricultural chemistry.
Table 2: Synthesis of N-Aryl-3,5-dichlorobenzamide Derivatives
| Arylamine Reactant | Product |
| Aniline | N-phenyl-3,5-dichlorobenzamide |
| 2-Chloroaniline | 3,5-Dichloro-N-(2-chlorophenyl)benzamide |
| 4-Chloroaniline | 3,5-Dichloro-N-(4-chlorophenyl)benzamide |
| 2,4-Difluoroaniline | N-(2,4-difluorophenyl)-3,5-dichlorobenzamide |
A notable derivative of this compound is the herbicide propyzamide, chemically known as N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide. google.com Its synthesis involves the reaction of this compound with 2-amino-2-methyl-3-butyne. This reaction is a standard amidation process where the primary amine attacks the acyl chloride to form the stable amide product. The unique 1,1-dimethylpropynyl group on the nitrogen atom is crucial for its herbicidal activity. Studies have been conducted to identify the metabolites of this compound in soil and plants, which is essential for understanding its environmental fate and mechanism of action.
Following the principles of nucleophilic acyl substitution, this compound can also be converted into other derivatives. For example, its reaction with a thiol (R-SH) or a thiolate salt (R-SNa) will yield a thioester. wikipedia.org Thioesters are structurally similar to esters but are generally more reactive.
The reaction with a thiolate salt proceeds as follows: 3,5-Cl₂C₆H₃COCl + R-SNa → 3,5-Cl₂C₆H₃COSR + NaCl
This reaction provides a pathway to introduce sulfur-containing functional groups, expanding the range of accessible derivatives from this compound.
Formation of Amides
Friedel-Crafts Acylation Reactions
Beyond its role in substitution reactions, this compound can act as an electrophile in Friedel-Crafts acylation reactions. wikipedia.org This powerful carbon-carbon bond-forming reaction is used to introduce an acyl group onto an aromatic ring. libretexts.orglibretexts.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org
The mechanism involves the initial reaction between this compound and the Lewis acid catalyst to form a highly electrophilic acylium ion. youtube.comyoutube.com
Step 1: Formation of the Acylium Ion 3,5-Cl₂C₆H₃COCl + AlCl₃ → [3,5-Cl₂C₆H₃CO]⁺ + [AlCl₄]⁻
This acylium ion is resonance-stabilized and serves as the active electrophile. It is then attacked by the π-electrons of an electron-rich aromatic compound, such as benzene or one of its derivatives. youtube.com
Step 2: Electrophilic Attack and Formation of Ketone [3,5-Cl₂C₆H₃CO]⁺ + C₆H₆ → [C₆H₅-CO-C₆H₃Cl₂-H]⁺ [C₆H₅-CO-C₆H₃Cl₂-H]⁺ + [AlCl₄]⁻ → C₆H₅-CO-C₆H₃Cl₂ + AlCl₃ + HCl
The product of this reaction is an aryl ketone, specifically a (3,5-dichlorophenyl)ketone derivative. A key advantage of Friedel-Crafts acylation is that the product, a ketone, is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the carbonyl group. wikipedia.orgorganic-chemistry.org This prevents the poly-acylation that can be a problem in the analogous Friedel-Crafts alkylation reactions. libretexts.org This reaction is a cornerstone of organic synthesis for preparing aromatic ketones.
Table 3: Potential Friedel-Crafts Acylation Products
| Aromatic Substrate | Product Name |
| Benzene | (3,5-Dichlorophenyl)(phenyl)methanone |
| Toluene | (3,5-Dichlorophenyl)(p-tolyl)methanone |
| Anisole | (3,5-Dichlorophenyl)(4-methoxyphenyl)methanone |
Reactions with Specific Organic Functionalities
This compound is a reactive acyl chloride that participates in a variety of chemical transformations with different organic functional groups. Its reactivity is centered around the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This section details the reactions of this compound with a selection of specific organic functionalities, highlighting the formation of diverse chemical structures.
Reaction with Methionine and its Ether
This compound is utilized in the derivatization of the amino acid methionine and its corresponding ether. The reaction involves the benzoylation of the amino group of methionine in an alkaline environment, such as a sodium hydroxide (B78521) solution. This nucleophilic acyl substitution results in the formation of an N-(3,5-dichlorobenzoyl)methionine derivative. The resulting products have been noted for their potential application as plant growth promoters. patsnap.com
The general transformation can be represented as follows:
While detailed kinetic and mechanistic studies for this specific reaction are not extensively documented in publicly available literature, the reaction proceeds via a standard Schotten-Baumann type mechanism. The alkaline conditions deprotonate the amino group of methionine, increasing its nucleophilicity towards the electrophilic carbonyl carbon of this compound.
Table 1: Reactants and Products in the Derivatization of Methionine
| Reactant 1 | Reactant 2 | Product |
| This compound | Methionine | N-(3,5-dichlorobenzoyl)methionine |
| This compound | Methionine ether | N-(3,5-dichlorobenzoyl)methionine ether |
Reaction with Tropine (B42219) and Hydrogen Chloride
The reaction of this compound with tropine in the presence of hydrogen chloride leads to the formation of 3-tropanyl-3,5-dichlorobenzoate, a compound also known as Bemesetron. drugfuture.com This synthesis is an esterification reaction where the hydroxyl group of tropine acts as a nucleophile.
The manufacturing process involves treating tropine with ethereal hydrogen chloride to form tropine hydrochloride. This is then reacted with this compound at an elevated temperature of 140°C. drugfuture.com The reaction proceeds with the evolution of hydrogen chloride gas.
Table 2: Key Parameters for the Synthesis of 3-Tropanyl-3,5-dichlorobenzoate
| Parameter | Value |
| Reactants | Tropine, this compound, Hydrogen chloride |
| Reaction Temperature | 140°C |
| Product | 3-Tropanyl-3,5-dichlorobenzoate |
Reaction with Selenium
While specific, detailed studies on the direct reaction of this compound with elemental selenium are not prevalent, the chemistry of acyl chlorides with organoselenium nucleophiles is established. Acyl chlorides are known to react with selenols (RSeH) or their corresponding selenolates (RSe⁻) to form selenoesters. researchgate.netresearchgate.net These reactions are typically rapid and efficient, driven by the high electrophilicity of the acyl chloride and the nucleophilicity of the selenium species.
A plausible reaction pathway for this compound with a generic selenol would involve the nucleophilic attack of the selenium atom on the carbonyl carbon, followed by the elimination of the chloride leaving group to yield the corresponding S-seleno-3,5-dichlorobenzoate.
It has been mentioned in patent literature that products from the reaction of this compound and selenium can be utilized as photosensitive agents, though the specific structures of these compounds are not detailed.
Reaction with Arylamine Compounds
This compound readily reacts with various arylamine compounds to produce a series of N-aryl-3,5-dichlorobenzamide derivatives. These reactions are typically carried out in a solvent such as N,N'-dimethylformamide (DMF) at a moderately elevated temperature of around 60°C, leading to good yields of the corresponding amides. researchgate.netchemicalbook.com
The reaction is a nucleophilic acyl substitution where the nitrogen atom of the arylamine attacks the carbonyl carbon of the acyl chloride. The subsequent elimination of hydrogen chloride, often facilitated by a base or excess amine, yields the stable amide product.
The structures of these dichlorobenzamide derivatives have been confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and in some cases, by X-ray crystallography. chemicalbook.com
Table 3: Examples of N-aryl-3,5-dichlorobenzamides from Arylamines
| Arylamine | Product Name |
| Aniline | N-phenyl-3,5-dichlorobenzamide |
| 2-Chloroaniline | N-(2-chlorophenyl)-3,5-dichlorobenzamide |
| 4-Chloroaniline | N-(4-chlorophenyl)-3,5-dichlorobenzamide |
| 3,5-Dichloroaniline | N-(3,5-dichlorophenyl)-3,5-dichlorobenzamide |
Reaction with Anthranilic Acid for Heterocyclic Synthesis
The reaction of this compound with anthranilic acid is a key step in the synthesis of certain heterocyclic compounds, specifically 2-substituted-4H-3,1-benzoxazin-4-ones. This transformation is typically conducted in a pyridine solution. rsc.orguomosul.edu.iq
The mechanism involves the acylation of the amino group of anthranilic acid by this compound to form an N-acyl intermediate. In the presence of a second equivalent of the acyl chloride or a suitable dehydrating agent, the carboxylic acid group of the intermediate reacts to form a mixed anhydride (B1165640), which then undergoes cyclization with the loss of a molecule of acid to yield the benzoxazinone (B8607429) ring system. uomosul.edu.iq The resulting product is 2-(3,5-dichlorophenyl)-4H-3,1-benzoxazin-4-one.
Table 4: Key Components in the Heterocyclic Synthesis with Anthranilic Acid
| Reagent/Intermediate | Role |
| This compound | Acylating agent |
| Anthranilic acid | Substrate with amino and carboxylic acid functionalities |
| Pyridine | Solvent and acid scavenger |
| N-(3,5-dichlorobenzoyl)anthranilic acid | Intermediate |
| 2-(3,5-dichlorophenyl)-4H-3,1-benzoxazin-4-one | Final heterocyclic product |
Functionalization of Stereodynamic Ligands
This compound has been employed as a reagent for the functionalization of stereodynamic ligands. Specifically, it has been used in the modification of the backbone of "NU-BIPHEP(O)" ligands, which are a class of stereodynamic diphosphine oxides. chemicalbook.comnih.gov The purpose of such functionalization is to create tailor-made ligands with specific properties for potential applications in areas like enantioselective catalysis.
The reaction involves the acylation of a suitable functional group on the ligand backbone by this compound. This modification can influence the stereodynamic properties of the ligand, such as the rotational barriers, and can also introduce new sites for non-covalent interactions. nih.gov
Table 5: Application in Ligand Functionalization
| Ligand Class | Reagent | Purpose of Functionalization |
| "NU-BIPHEP(O)" | This compound | To create tailor-made stereodynamic ligands |
Mechanistic Investigations of Reactions
The reactivity of this compound in nucleophilic substitution reactions, particularly solvolysis, is governed by a delicate interplay of electronic effects from the substituents and the nature of the solvent. Mechanistic studies on benzoyl chlorides, as a class of compounds, have revealed that they can react through a spectrum of mechanisms, ranging from fully associative to fully dissociative pathways. The two chlorine atoms in the meta positions of this compound exert a significant electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and influences the stability of potential intermediates, thereby dictating the preferred reaction channel.
Solvolysis Kinetics
The kinetics of the solvolysis of substituted benzoyl chlorides are highly sensitive to both the electronic nature of the ring substituents and the properties of the solvent. For this compound, the two chlorine atoms deactivate the acyl carbon towards nucleophilic attack through their electron-withdrawing inductive effects. This electronic influence is quantitatively described by Hammett substituent constants (σ). While specific kinetic data for the solvolysis of this compound are not extensively documented in readily available literature, it is established that Hammett correlations can be applied to its reactions. researchgate.net This implies that its reactivity follows the linear free-energy relationships that are characteristic of this class of compounds.
Cationic and Addition Reaction Channels
The solvolysis of benzoyl chlorides is generally understood to proceed via two main competing reaction pathways: a dissociative (S_N_1-like) channel and an associative (addition-elimination) channel.
The dissociative channel involves the rate-determining formation of a benzoyl cation (acylium ion) intermediate, which is then rapidly attacked by the solvent (nucleophile). This pathway is favored by electron-donating substituents that stabilize the positive charge of the carbocation and by solvents with high ionizing power. Given the electron-withdrawing nature of the chlorine atoms, the formation of the 3,5-dichlorobenzoyl cation is expected to be energetically unfavorable, making this pathway less significant for this compound compared to derivatives with electron-donating groups.
The balance between these two channels is a key feature of benzoyl chloride solvolysis. Studies on various substituted benzoyl chlorides have shown that even for a single substrate, the dominant mechanism can shift from one pathway to the other as the solvent is changed. researchgate.net
Influence of Solvent Polarity and Nucleophilicity
The solvent plays a critical role in determining both the rate and the mechanism of the solvolysis of this compound. The effects of the solvent can be dissected by considering its polarity (ionizing power) and its nucleophilicity. The extended Grunwald-Winstein equation is a powerful tool for analyzing these effects:
log(k/k₀) = mY + lN
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
m is the sensitivity of the reaction to the solvent's ionizing power, Y.
l is the sensitivity of the reaction to the solvent's nucleophilicity, N.
A high m value (close to 1.0) is indicative of a dissociative, S_N_1-like mechanism with significant charge separation in the transition state, leading to a carbocation intermediate. A high l value suggests an associative, S_N_2-like or addition-elimination mechanism where the nucleophilic participation of the solvent is important in the rate-determining step.
For this compound, the electron-withdrawing substituents would be expected to lead to a mechanism with a significant degree of associative character. This would translate to a relatively high l value and a more modest m value compared to benzoyl chlorides with electron-donating substituents.
The influence of solvent properties on the reaction pathway is illustrated in the following conceptual table, which shows the expected trend for a generic benzoyl chloride shifting between mechanistic pathways.
| Solvent | Relative Polarity (Y) | Relative Nucleophilicity (N) | Expected Dominant Mechanism | Expected Relative Rate |
|---|---|---|---|---|
| Ethanol | Low | High | Addition-Elimination | Moderate |
| Aqueous Ethanol | Medium | Medium | Mixed/Intermediate | Faster |
| Formic Acid | High | Low | Dissociative (Cationic) | Fast |
| Trifluoroethanol (TFE) | Very High | Very Low | Dissociative (Cationic) | Very Fast |
In highly polar, weakly nucleophilic solvents such as trifluoroethanol (TFE), the dissociative pathway involving the benzoyl cation can become more favorable, even for deactivated substrates. researchgate.net Conversely, in solvents that are good nucleophiles but have lower polarity, such as ethanol, the addition-elimination mechanism is expected to dominate. The competition between these pathways in various solvent systems is a hallmark of the complex reactivity of benzoyl chlorides.
Computational Chemistry and Theoretical Studies
Molecular Orbital Theory Calculations
Molecular Orbital (MO) theory is a fundamental method used to describe the electronic structure of molecules. It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. These molecular orbitals are either bonding, antibonding, or non-bonding, and their energies and shapes can be calculated computationally.
For 3,5-Dichlorobenzoyl chloride, MO calculations would focus on understanding the distribution of electrons and identifying the key orbitals involved in chemical bonding and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.
In the case of this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen and chlorine atoms, as well as the π-system of the benzene (B151609) ring. The LUMO is anticipated to be localized primarily on the carbonyl carbon of the acyl chloride group, which is consistent with its known electrophilicity and reactivity towards nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a class of computational methods that has become a mainstay in quantum chemistry for studying the electronic structure of molecules. DFT calculates the electronic energy of a molecule based on its electron density, which is a function of three spatial coordinates. This approach is generally more computationally efficient than traditional wave-function based methods, allowing for the study of larger and more complex systems with a high degree of accuracy.
DFT studies on this compound would typically involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. These calculations can predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to compute a wide range of molecular properties, including:
Electronic Properties: Such as the HOMO-LUMO energies and the electrostatic potential map, which visualizes the charge distribution and helps to identify reactive sites.
Thermodynamic Properties: Including the enthalpy of formation, Gibbs free energy of formation, and heat capacity. chemeo.com
Spectroscopic Properties: As discussed in the next section.
The choice of the functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial in DFT calculations as it influences the accuracy of the results. For a molecule containing chlorine atoms like this compound, basis sets that include polarization and diffuse functions are generally recommended for more accurate descriptions of its electronic structure.
Spectroscopic Property Prediction and Validation
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. These predictions can be invaluable for interpreting experimental spectra and confirming the identity and structure of a compound. For this compound, key spectroscopic properties that can be predicted include:
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities. These theoretical frequencies are often scaled by an empirical factor to better match experimental data. The predicted IR spectrum can be compared with the experimental spectrum, such as the one available in the NIST Chemistry WebBook, to assign the observed vibrational modes to specific molecular motions (e.g., C=O stretch, C-Cl stretch, aromatic C-H bending). nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. This is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts can aid in the assignment of peaks in the experimental NMR spectra.
Mass Spectrometry (MS): While direct prediction of a mass spectrum is complex, computational methods can be used to study the fragmentation pathways of the molecular ion, helping to rationalize the observed fragment ions in the experimental mass spectrum. nist.gov
The table below presents a hypothetical comparison between predicted and experimental spectroscopic data for this compound.
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value (NIST) nist.gov |
| IR Spectroscopy | ||
| C=O Stretching Frequency | Typically calculated in the range of 1750-1800 cm⁻¹ (scaled) | A strong absorption band is expected in this region. |
| C-Cl Stretching Frequency | Calculated in the fingerprint region, typically below 800 cm⁻¹ | Multiple bands are expected in this region. |
| Mass Spectrometry | ||
| Molecular Ion (M⁺) | Calculated based on isotopic masses of C₇H₃Cl₃O | m/z = 208 (with characteristic isotopic pattern for 3 Cl atoms) |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the pathway a reaction takes from reactants to products. This involves mapping out the potential energy surface of the reaction. For reactions involving this compound, such as its synthesis or its reaction with a nucleophile, computational modeling can provide detailed insights.
The process typically involves:
Locating Stationary Points: This includes identifying the structures of the reactants, products, and any intermediates.
Finding Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the transition state structure is crucial for understanding the reaction mechanism.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
For example, in the synthesis of this compound from 3,5-dichlorobenzoic acid and a chlorinating agent like thionyl chloride, computational modeling could be used to investigate the detailed steps of the mechanism, including the formation of intermediates and the structures of the transition states for each step. This would provide a deeper understanding of the factors that control the reaction's efficiency and selectivity.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in the fields of medicinal chemistry and agrochemistry for the rational design of new molecules with enhanced biological activity. drugdesign.org SAR involves systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity. This compound serves as a valuable building block for synthesizing a variety of derivatives, and computational SAR studies can accelerate the discovery of potent new compounds.
The key structural features of this compound that are often explored in SAR studies of its derivatives include:
The Dichlorinated Phenyl Ring: The position and number of chlorine atoms on the benzene ring can significantly influence the molecule's lipophilicity, electronic properties, and steric profile. These factors, in turn, affect how the molecule interacts with its biological target.
The Substituted Moiety: The group that is introduced by reacting with the acyl chloride is a primary point of diversification.
Computational SAR studies, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, use computational models to correlate the chemical structures of a series of compounds with their biological activities. These models can be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts. For derivatives of this compound, a QSAR model might include descriptors such as molecular weight, logP (a measure of lipophilicity), molecular shape, and electronic parameters to predict their efficacy as, for example, herbicides or enzyme inhibitors.
Analytical and Spectroscopic Characterization of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including derivatives of 3,5-dichlorobenzoyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In derivatives of this compound, the aromatic protons of the 3,5-dichlorophenyl group typically exhibit a characteristic splitting pattern. The proton at position 4 of the aromatic ring usually appears as a triplet, while the protons at positions 2 and 6 appear as a doublet, due to coupling with the proton at position 4.
For instance, in the case of methyl 3,5-dichlorobenzoate , the aromatic protons on the 3,5-dichlorophenyl ring would show these characteristic signals. Additionally, a singlet corresponding to the methyl (-OCH₃) protons would be observed, typically in the range of 3.8-4.0 ppm.
In N-substituted-3,5-dichlorobenzamide derivatives, the chemical shifts and splitting patterns of the aromatic protons remain similar. However, additional signals corresponding to the protons of the N-substituent will be present. The proton attached to the nitrogen atom (N-H) of the amide group typically appears as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. For example, in N-aryl substituted benzamides, the chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents on both aryl rings.
Table 1: Representative ¹H NMR Data for a Derivative of this compound Note: The following data is for a representative N-substituted dichlorobenzamide derivative and chemical shifts are illustrative.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (positions 2, 6) | ~7.8-8.0 | Doublet | ~1.5-2.0 |
| Aromatic H (position 4) | ~7.6-7.7 | Triplet | ~1.5-2.0 |
| Amide N-H | ~8.5-9.5 | Broad Singlet | N/A |
| Protons on N-substituent | Variable, depending on the substituent |
¹³C NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In derivatives of this compound, the carbonyl carbon of the ester or amide group is typically observed in the downfield region of the spectrum, around 160-175 ppm.
For methyl 3,5-dichlorobenzoate , the ¹³C NMR spectrum would show signals for the carbonyl carbon, the methyl carbon (around 52-55 ppm), and the aromatic carbons. rsc.org The carbon atoms attached to the chlorine atoms (C3 and C5) would be shifted downfield compared to the other aromatic carbons due to the electronegativity of chlorine.
In N-substituted-3,5-dichlorobenzamide derivatives, the chemical shift of the carbonyl carbon is similarly in the 160-170 ppm range. The signals for the aromatic carbons of the 3,5-dichlorophenyl ring are characteristic, and additional signals will be present for the carbons of the N-substituent.
Table 2: Representative ¹³C NMR Data for Methyl 3,5-Dichlorobenzoate
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~164 |
| Aromatic C-1 | ~134 |
| Aromatic C-2, C-6 | ~130 |
| Aromatic C-3, C-5 | ~135 |
| Aromatic C-4 | ~128 |
| Methyl (-OCH₃) | ~53 |
³¹P NMR Analysis (for phosphine-modified derivatives)
Phosphorus-31 NMR (³¹P NMR) spectroscopy is a specialized technique used for the characterization of organophosphorus compounds. When this compound is reacted with a phosphine, such as triphenylphosphine (B44618), an acylphosphonium salt can be formed. This type of phosphine-modified derivative can be readily identified and characterized by ³¹P NMR.
The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic and steric environment of the phosphorus atom. For a tetracoordinate phosphorus atom in an acylphosphonium salt, the chemical shift would be expected in a distinct region of the spectrum. For example, in situ generated phosphonium (B103445) salts from the reaction of triphenylphosphine and an activating agent show characteristic signals in the ³¹P NMR spectrum that confirm their formation. researchgate.net The precise chemical shift would depend on the specific structure of the acylphosphonium salt.
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for complex structural elucidation, as they reveal correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For a derivative of this compound, a COSY spectrum would show a cross-peak between the aromatic proton at position 4 and the protons at positions 2 and 6, confirming their connectivity. sdsu.edulibretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and directly attached carbons (one-bond C-H correlations). libretexts.org An HMQC or HSQC spectrum of a this compound derivative would allow for the unambiguous assignment of each protonated aromatic carbon by correlating its signal in the ¹³C NMR spectrum with the signal of the directly attached proton in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds). libretexts.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons at positions 1, 3, and 5 in the 3,5-dichlorophenyl ring. For example, a correlation would be expected between the aromatic protons at positions 2 and 6 and the carbonyl carbon, as well as the carbon at position 4.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Derivatives of this compound exhibit several characteristic absorption bands.
The most prominent absorption is that of the carbonyl (C=O) stretching vibration. For ester derivatives , this band typically appears in the range of 1720-1740 cm⁻¹. For amide derivatives , the C=O stretching frequency is generally lower, appearing in the range of 1630-1680 cm⁻¹, due to resonance with the nitrogen lone pair.
Other important vibrations include the C-Cl stretching of the dichlorophenyl group, which is typically observed in the fingerprint region, and for amide derivatives, the N-H stretching vibration, which appears as a sharp or broad band in the range of 3200-3400 cm⁻¹. The C-O stretching of esters is usually found between 1000 and 1300 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for Derivatives of this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| Amide | N-H stretch | 3200-3400 |
| Amide | C=O stretch | 1630-1680 |
| Ester | C=O stretch | 1720-1740 |
| Ester | C-O stretch | 1000-1300 |
| Aromatic Ring | C=C stretch | 1400-1600 |
| Aryl Halide | C-Cl stretch | 1000-1100 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.
The mass spectrum of a derivative of this compound will show a molecular ion peak ([M]⁺). Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotope peaks at [M+2]⁺ and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1, which is a distinctive signature for dichlorinated compounds.
The fragmentation of these derivatives is often initiated by cleavage of the bond adjacent to the carbonyl group.
For ester derivatives like methyl 3,5-dichlorobenzoate, common fragmentation pathways include the loss of the alkoxy group (-OR) to form the 3,5-dichlorobenzoyl cation, or the loss of the acyl group.
For amide derivatives , a primary fragmentation is the alpha-cleavage, leading to the formation of the 3,5-dichlorobenzoyl cation. If the N-substituent has a gamma-hydrogen, a McLafferty rearrangement can also occur.
Table 4: Common Mass Spectral Fragments for a Derivative of this compound Note: m/z values are for the most abundant isotopes.
| Fragment Ion | Structure | m/z | Origin |
|---|---|---|---|
| 3,5-Dichlorobenzoyl cation | [C₇H₃Cl₂O]⁺ | 173 | Alpha-cleavage |
| 3,5-Dichlorophenyl cation | [C₆H₃Cl₂]⁺ | 145 | Loss of CO from the benzoyl cation |
Environmental Fate and Ecotoxicological Research
Environmental Pathways and Distribution
The distribution of 3,5-Dichlorobenzoyl chloride in the environment is governed by processes such as hydrolysis, potential phototransformation, and partitioning between air, water, soil, and sediment. Due to its rapid reaction with water, its presence in aqueous environments will be transient.
As an acyl chloride, this compound is highly susceptible to hydrolysis. It reacts readily with water to form 3,5-dichlorobenzoic acid and hydrogen chloride. This reaction is expected to be the primary and most rapid degradation pathway in moist soil and aquatic environments. Multiple chemical safety sources note that the compound is "moisture sensitive". alfa-chemical.com While specific kinetic data such as the hydrolysis half-life under varying pH conditions are not documented in available literature, the reactivity of the acyl chloride functional group suggests this transformation would be very rapid.
There is a lack of direct experimental data on the biodegradation of this compound. Given the compound's rapid hydrolysis, it is unlikely that microbial degradation of the parent compound is a significant environmental fate process. The environmental persistence and biodegradation would instead be determined by its primary hydrolysis product, 3,5-dichlorobenzoic acid. Generally, highly chlorinated organic compounds can be resistant to biodegradation. researchgate.net
The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (log Pₒ/w). A higher log Pₒ/w value indicates a greater tendency to partition into fatty tissues.
Based on the estimated Log Pₒ/w, the bioconcentration factor (BCF) can be calculated using quantitative structure-activity relationships (QSARs). Using the equation log BCF = 0.85 * log Pₒ/w - 0.70, the estimated BCF is approximately 268 L/kg. This value suggests a moderate potential for bioaccumulation in aquatic organisms.
Table 1: Estimated Bioaccumulation Potential of this compound
| Parameter | Value | Source | Method |
| Log Pₒ/w | 3.372 | chemeo.com | Crippen Method |
| Estimated BCF | ~268 L/kg | Calculated | QSAR Estimation |
The tendency of this compound to adsorb to soil and sediment can be estimated by the soil organic carbon-water (B12546825) partition coefficient (Kₒc). This value can be estimated from its log Pₒ/w. Using a common estimation equation (log Kₒc ≈ 1.00 * log Pₒ/w - 0.21), the Kₒc can be approximated.
A higher Kₒc value indicates a greater tendency to bind to organic matter in soil and sediment, reducing its mobility in the environment. The estimated Kₒc suggests that the compound, if it were to persist long enough to partition, would have low to moderate mobility in soil. However, rapid hydrolysis is expected to be the dominant process.
Table 2: Estimated Adsorption Characteristics of this compound
| Parameter | Value | Source | Method |
| Log Pₒ/w | 3.372 | chemeo.com | Crippen Method |
| Estimated Log Kₒc | ~3.16 | Calculated | QSAR Estimation |
| Estimated Kₒc | ~1445 L/kg | Calculated | QSAR Estimation |
The Henry's Law constant (H) provides a measure of the partitioning of a chemical between air and water, indicating its potential for volatilization from aqueous solutions. It can be calculated from the compound's vapor pressure and water solubility.
The calculated Henry's Law constant suggests a moderate potential for volatilization from water. However, given the rapid rate of hydrolysis, this process is likely of minor environmental significance compared to its chemical transformation in water.
Table 3: Physicochemical Properties for Henry's Law Constant Estimation
| Parameter | Value | Source |
| Vapor Pressure (at 25 °C) | 0.02 mmHg (2.67 Pa) | chemicalbook.com |
| Water Solubility (log₁₀WS) | -3.73 mol/L | chemeo.com |
| Water Solubility (C) | 1.86 x 10⁻⁴ mol/L | chemeo.com |
| Estimated Henry's Law Constant (H) | ~14.3 Pa·m³/mol | Calculated |
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